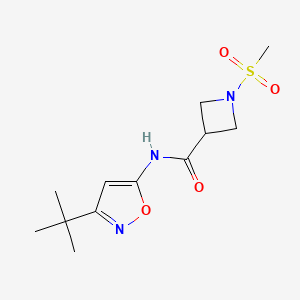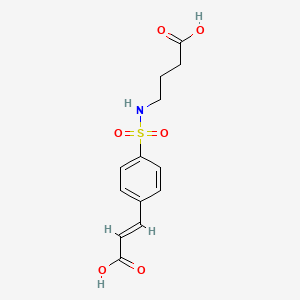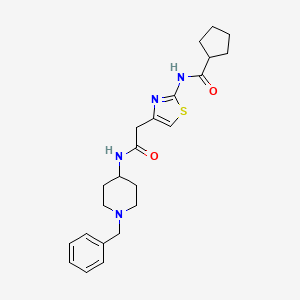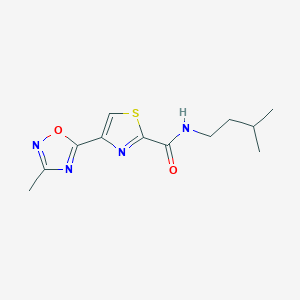
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The papers provided discuss similar compounds with different substituents and their synthesis, biological evaluation, and structural analysis. These compounds are of interest due to their potential pharmacological properties, such as opioid agonism, antifungal insecticidal activities, and antiallergic effects .
Synthesis Analysis
The synthesis of related N-substituted acetamides involves multi-step reactions, starting from basic building blocks like pyrrolidinyl ethyl acetamides, pyridinyl acetamides, and thienopyridinyl acetamides. For instance, the synthesis of kappa-opioid agonists involves the introduction of various substituents at specific positions on the acetamide backbone, which can significantly affect the biological activity of the compounds . Another example is the one-pot synthesis of acetamide derivatives using DBU as a catalyst, which highlights the importance of reaction conditions and catalysts in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to confirm the structures of these compounds. The dihedral angles between the amide plane and the attached aromatic rings, as well as the planarity of the amide unit, can influence the interaction of these molecules with biological targets .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be explored through various reactions, including oxidation. For example, the oxidation of pyridinyl acetamides can lead to the formation of multiple products, depending on the oxidant and reaction conditions . Understanding these reaction pathways is essential for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds in biological systems. For instance, the introduction of a thiophene substituent can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetics .
properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(10-13-3-2-8-22-13)18-11-12-5-6-17-14(9-12)19-7-1-4-16(19)21/h2-3,5-6,8-9H,1,4,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADPOCCTQXYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)



